molecular formula C7H4BrF3IN B8165296 4-Bromo-2-iodo-6-(trifluoromethyl)aniline

4-Bromo-2-iodo-6-(trifluoromethyl)aniline

Cat. No.: B8165296
M. Wt: 365.92 g/mol
InChI Key: IVVUTYZOUIWBDC-UHFFFAOYSA-N
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Description

Contextualizing Polyhalogenated and Trifluoromethylated Aniline (B41778) Derivatives in Modern Organic Chemistry

Polyhalogenated and trifluoromethylated aniline derivatives are a class of compounds that have garnered substantial attention in organic chemistry due to their unique electronic and steric properties, which translate into valuable applications. Anilines, in general, are crucial precursors for a wide range of products, including dyes, pigments, and polymers. chemicalbook.com In the realms of pharmaceutical and agrochemical development, the aniline scaffold is a common feature in many bioactive molecules. chemicalbook.comumich.edufuturity.org

The introduction of halogen atoms and trifluoromethyl (-CF3) groups onto the aniline ring profoundly alters the molecule's characteristics. The trifluoromethyl group, in particular, is a key functionality in modern drug design. bohrium.com Its strong electron-withdrawing nature, high electronegativity, and lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of a drug candidate. mdpi.comhovione.com This is because the -CF3 group can act as a bioisostere for other groups like methyl or chloro, while protecting adjacent positions from metabolic oxidation. wikipedia.org Numerous successful drugs, such as the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex), contain a trifluoromethyl group, underscoring its importance in medicinal chemistry. wikipedia.orgmdpi.com

Polyhalogenation further increases the utility of the aniline scaffold. The presence of different halogens, such as bromine and iodine, provides orthogonal handles for synthetic chemists. These positions can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the stepwise and controlled construction of complex molecular frameworks. This strategic functionalization is central to building libraries of compounds for drug discovery and developing advanced materials.

Research Significance of 4-Bromo-2-iodo-6-(trifluoromethyl)aniline as a Multifunctional Aromatic System

The specific compound, this compound, is recognized in chemical research as a versatile small molecule scaffold and a valuable building block for organic synthesis. cymitquimica.com Its significance lies in the unique combination and arrangement of its functional groups, which make it a highly adaptable precursor for a variety of more complex molecules.

The term "multifunctional aromatic system" aptly describes this compound. Each substituent on the benzene (B151609) ring serves a distinct purpose:

The amino group (-NH2) is a versatile functional group that can undergo a wide range of chemical transformations, including diazotization, acylation, and alkylation, providing a key point for extending the molecular structure.

The iodo group (-I) is the most reactive of the common halogens in palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position.

The bromo group (-Br) is also a capable participant in cross-coupling reactions, but its reactivity can be tuned to be different from that of the iodo group. This differential reactivity allows for sequential, site-selective modifications of the aromatic ring.

The trifluoromethyl group (-CF3) , as previously discussed, acts as a powerful modulator of the molecule's physicochemical properties. Its presence is crucial for applications in medicinal chemistry and agrochemistry, where it often enhances biological activity and pharmacokinetic profiles. innospk.com

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its value is implicit in its design as a research chemical. Synthetic chemists utilize such highly functionalized building blocks to synthesize novel compounds for screening in drug discovery programs, for creating new pesticides, or for developing novel organic materials. The strategic placement of three distinct functional groups allows for a combinatorial approach to synthesis, enabling the rapid generation of diverse molecular structures from a single, well-designed starting material. For instance, a researcher could first perform a Suzuki coupling at the iodo-substituted position, followed by a different coupling reaction at the bromo-position, and finally modify the amino group, all while benefiting from the property-enhancing effects of the trifluoromethyl group. This makes this compound a significant tool in the arsenal (B13267) of modern synthetic organic chemistry.

Compound Properties and Data

Below is a summary of the key chemical properties for this compound.

PropertyValue
Molecular Formula C₇H₄BrF₃IN
Molecular Weight 365.92 g/mol
Appearance Crystalline Solid
Purity ≥95%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-iodo-6-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3IN/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVUTYZOUIWBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 4 Bromo 2 Iodo 6 Trifluoromethyl Aniline

Precursor-Based Synthesis and Sequential Functionalization of Aromatic Rings

A primary and logical approach to the synthesis of 4-bromo-2-iodo-6-(trifluoromethyl)aniline involves the sequential introduction of halogen substituents onto a suitable trifluoromethylated aniline (B41778) precursor. This strategy hinges on the careful selection of the starting material and the regioselective control of the halogenation steps.

Design and Selection of Halogenated or Trifluoromethylated Aniline Starting Materials

The most direct precursor for the synthesis of this compound is 2-(trifluoromethyl)aniline (B126271). This commercially available starting material possesses the foundational trifluoromethyl and amino groups in the desired ortho relationship. The electronic properties of these groups play a crucial role in directing the subsequent halogenation steps. The trifluoromethyl group is strongly electron-withdrawing and a meta-director, while the amino group is strongly activating and an ortho-, para-director. The interplay of these directing effects must be carefully considered to achieve the desired 2,4,6-substitution pattern.

Regioselective Introduction of Bromine and Iodine Substituents

The sequential introduction of bromine and iodine onto the 2-(trifluoromethyl)aniline core requires careful control of regioselectivity. The powerful ortho-, para-directing influence of the amino group would typically favor substitution at the 4- and 6-positions. However, the steric hindrance from the adjacent trifluoromethyl group can influence the regiochemical outcome.

Bromination: The bromination of anilines can be achieved using various reagents. Direct bromination with Br₂ can lead to polysubstitution and lack of regioselectivity. To achieve monobromination at the para-position, protection of the amino group as an acetanilide (B955) is a common strategy. The acetyl group moderates the activating effect of the amino group and directs bromination primarily to the para position. Subsequent hydrolysis would then yield 4-bromoaniline. In the context of 2-(trifluoromethyl)aniline, this protection strategy could be employed to favor the formation of 4-bromo-2-(trifluoromethyl)aniline. Copper(II) bromide (CuBr₂) in an ionic liquid has been shown to be a highly regioselective method for the para-bromination of unprotected anilines, including 2-(trifluoromethyl)aniline, offering a high-yield and environmentally safer alternative.

Iodination: The introduction of iodine can be more challenging. Electrophilic iodination of anilines can be achieved with reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The regioselectivity of iodination is also governed by the directing effects of the existing substituents. For a substrate like 4-bromo-2-(trifluoromethyl)aniline, the incoming iodine would be directed to the positions ortho and para to the amino group. Given that the para position is already occupied by bromine, iodination would be expected to occur at the 6-position, although the position ortho to the bromine (position 3) could also be a minor product. The use of silver salts, such as Ag₂SO₄, in conjunction with iodine has been reported for the iodination of chlorinated aromatic compounds, offering a potential method for regioselective iodination.

Another powerful method for the introduction of halogens is the Sandmeyer reaction . wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the conversion of an aromatic amino group into a diazonium salt, which can then be displaced by a halide. For example, if 2-amino-5-bromo-3-(trifluoromethyl)aniline were available, it could be diazotized and treated with potassium iodide to introduce the iodine at the 2-position. While this specific precursor may not be readily available, the Sandmeyer reaction remains a versatile tool for the synthesis of aryl halides with specific substitution patterns that are difficult to achieve through direct halogenation.

Cross-Coupling Approaches for Aryl Halide Incorporation and Derivatization

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful alternative for the synthesis of complex molecules like this compound, potentially from dihalogenated precursors.

Palladium-Catalyzed Cross-Coupling Reactions Relevant to Halogenated Anilines

Palladium-catalyzed cross-coupling reactions are particularly relevant for the synthesis of polyhalogenated aromatic compounds. Reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination are cornerstones of modern synthesis. In the context of synthesizing the target molecule, one could envision a strategy starting from a dihalogenated trifluoromethyl arene, followed by the introduction of the amino group.

For instance, a hypothetical 2,4-dibromo-6-(trifluoromethyl)iodobenzene could potentially undergo a selective Buchwald-Hartwig amination at one of the C-Br bonds to introduce the amino group. The selectivity of such a reaction would depend on the relative reactivity of the different carbon-halogen bonds, which is influenced by both electronic and steric factors. Generally, the order of reactivity for oxidative addition to palladium(0) is C-I > C-Br > C-Cl. This differential reactivity can be exploited for selective cross-coupling reactions on polyhalogenated substrates.

Exploration of Alternative Transition-Metal-Catalyzed Pathways

While palladium is the most common catalyst for cross-coupling reactions, other transition metals such as copper, nickel, and iron are also effective and can offer complementary reactivity and selectivity. Copper-catalyzed reactions, in particular, have a long history in aromatic chemistry, including the Ullmann condensation for the formation of C-N bonds.

A plausible, though less direct, route could involve the synthesis of a di-iodinated or dibrominated trifluoromethylaniline precursor, followed by a halogen exchange (halex) reaction. For example, if 2,4-diiodo-6-(trifluoromethyl)aniline were synthesized, one of the iodine atoms could potentially be selectively replaced by bromine using a copper- or palladium-catalyzed process. The feasibility of such a selective exchange would depend on the specific reaction conditions and the electronic environment of the two iodine atoms.

Novel Synthetic Routes and Methodological Advancements for this compound

The synthesis of highly substituted anilines remains an active area of research, with new methodologies continually being developed. For a molecule like this compound, a combination of classical and modern synthetic methods is likely required.

A potential novel route could involve the synthesis of a precursor such as 4-bromo-2-nitro-6-(trifluoromethyl)aniline (B118122). innospk.com This compound, which has been reported as an intermediate for pharmaceuticals and agrochemicals, could undergo reduction of the nitro group to an amino group. The challenge would then be the regioselective introduction of iodine. Direct iodination of the resulting 4-bromo-2-amino-6-(trifluoromethyl)aniline would likely be directed to the position ortho to the amino group, which is the desired 2-position in the final product numbering, but the existing bromine is at position 4. A more plausible route starting from 4-bromo-2-nitro-6-(trifluoromethyl)aniline would be a Sandmeyer reaction sequence. This would involve reduction of the nitro group to an amine, diazotization, and subsequent displacement of the diazonium group with iodine. However, this would result in the loss of the amino group.

A more strategic approach could involve the synthesis of 2-amino-5-bromo-3-(trifluoromethyl)aniline. Diazotization of this compound followed by a Sandmeyer reaction with iodide would yield this compound. The synthesis of the necessary precursor would be the key challenge in this approach.

The following table summarizes potential synthetic strategies and the key transformations involved:

Starting MaterialKey TransformationsTarget Intermediate/Product
2-(Trifluoromethyl)aniline1. Acetylation2. Regioselective bromination3. Hydrolysis4. Regioselective iodinationThis compound
2-(Trifluoromethyl)aniline1. Regioselective bromination (e.g., with CuBr₂)2. Regioselective iodinationThis compound
2,4-Dihalo-6-(trifluoromethyl)arenePalladium-catalyzed amination4-Halo-2-halo-6-(trifluoromethyl)aniline
4-Bromo-2-nitro-6-(trifluoromethyl)aniline1. Reduction of nitro group2. Diazotization3. Sandmeyer reaction with iodide(Requires re-introduction of the amino group)

Decarboxylative Iodination Principles and Their Potential Applicability to Aniline Systems

Decarboxylative iodination has emerged as a powerful tool in organic synthesis for the introduction of iodine atoms onto aromatic rings. This methodology often utilizes readily available carboxylic acids as starting materials, which are then replaced by an iodine atom. One of the key advantages of this approach is the ability to achieve high regioselectivity, as the position of the incoming iodine atom is dictated by the location of the carboxyl group.

A practical and straightforward procedure for the synthesis of 2-iodoanilines has been developed through the decarboxylative iodination of anthranilic acids. rsc.org This method employs inexpensive and readily available reagents such as potassium iodide (KI) and molecular iodine (I₂) under transition-metal-free and base-free conditions. rsc.org The reaction is often facilitated by an oxygen atmosphere and has demonstrated high functional-group tolerance, affording a range of 2-iodoanilines in good yields. rsc.org Mechanistic studies suggest that these reactions may proceed through a radical pathway. rsc.org

While a specific synthetic route for this compound via decarboxylative iodination has not been detailed in the available literature, the principles of this methodology can be applied hypothetically to a suitable precursor. A plausible starting material would be 2-amino-5-bromo-3-(trifluoromethyl)benzoic acid. By subjecting this precursor to the conditions of decarboxylative iodination, the carboxyl group at the 2-position would be replaced by an iodine atom, leading to the desired product.

Table 1: Key Features of Decarboxylative Iodination of Anthranilic Acids

FeatureDescriptionReference
Starting MaterialsReadily available anthranilic acids rsc.org
ReagentsInexpensive KI and I₂ rsc.org
ConditionsTransition-metal-free, base-free, oxygen atmosphere rsc.org
YieldsSatisfactory to good (up to 90%) rsc.org
SelectivityHighly regioselective for the 2-position rsc.org
MechanismSuggested to involve a radical pathway rsc.org

This approach offers a significant advantage over traditional iodination methods, which often suffer from a lack of regioselectivity and the use of harsh reagents. The mild conditions and high selectivity of decarboxylative iodination make it an attractive and potentially viable strategy for the synthesis of this compound.

Sustainable and Green Chemistry Considerations in Synthetic Protocol Development

The development of synthetic protocols with a focus on sustainability and green chemistry principles is of paramount importance in modern chemical manufacturing. The synthesis of halogenated anilines, which are key intermediates in various industries, has traditionally involved methods that generate significant chemical waste and utilize hazardous reagents. beilstein-journals.org

Recent advancements have focused on creating more environmentally benign synthetic routes. For instance, the use of ionic liquids as solvents for the chlorination or bromination of unprotected anilines with copper halides offers a milder and safer alternative to conventional methods. beilstein-journals.org This approach avoids the need for hazardous operations such as the use of gaseous HCl or supplementing with oxygen. beilstein-journals.org

Another green approach involves microwave-assisted synthesis, which can significantly reduce reaction times and eliminate the need for organic solvents and catalysts. tandfonline.com A novel, microwave-assisted method for producing anilines from activated aryl halides in an aqueous solution has been reported, offering a more efficient and eco-friendly alternative. tandfonline.com

In the context of synthesizing this compound, a green chemistry approach would prioritize the following:

Atom Economy: Designing a synthesis that maximizes the incorporation of all materials used in the process into the final product. Decarboxylative iodination, for instance, can be highly atom-economical.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This could involve using water as a solvent or employing less toxic halogenating agents.

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. tandfonline.com

Catalysis: Employing catalytic methods over stoichiometric reagents to minimize waste. Transition-metal-free approaches, as seen in some decarboxylative iodination protocols, are particularly advantageous. rsc.org

The development of a sustainable synthesis for this compound would likely involve a multi-step process where each step is optimized according to green chemistry principles. For example, a potential route could begin with a regioselective bromination of a trifluoromethylaniline precursor under green conditions, followed by the introduction of the iodo group via a transition-metal-free decarboxylative iodination of the corresponding anthranilic acid.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Halogenated Anilines

AspectTraditional ApproachGreen Chemistry Approach
Solvents Often volatile organic compounds (VOCs)Ionic liquids, water, or solvent-free conditions beilstein-journals.orgtandfonline.com
Reagents Stoichiometric amounts of harsh reagentsCatalytic amounts of reagents, less hazardous alternatives rsc.org
Energy Conventional heating, long reaction timesMicrowave irradiation, reduced reaction times tandfonline.com
Safety May involve hazardous operations (e.g., gaseous reagents)Milder reaction conditions, avoidance of hazardous reagents beilstein-journals.org
Waste Higher generation of byproducts and wasteMinimized waste through higher atom economy and catalysis

By integrating these sustainable and green chemistry considerations into the design of the synthetic protocol, the environmental impact of producing this compound can be significantly reduced, aligning with the principles of modern and responsible chemical manufacturing.

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 2 Iodo 6 Trifluoromethyl Aniline

Differential Reactivity of Aryl Halides (Bromine and Iodine) in 4-Bromo-2-iodo-6-(trifluoromethyl)aniline

The presence of both bromine and iodine on the aromatic ring of this compound provides an excellent opportunity to study the differential reactivity of these two halogens in various reaction types. The carbon-iodine bond is generally weaker and more polarizable than the carbon-bromine bond, leading to preferential reactivity at the iodine-substituted position in many cases.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. libretexts.org In this compound, the trifluoromethyl group acts as a powerful electron-withdrawing group, deactivating the ring and making it more susceptible to nucleophilic attack.

The reaction proceeds through a two-step mechanism: nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group. libretexts.org The stability of the intermediate is crucial, and the electron-withdrawing groups are most effective at stabilizing the negative charge when they are positioned ortho or para to the site of substitution. libretexts.org In the case of this compound, the trifluoromethyl group is ortho to the iodine and meta to the bromine. This positioning would preferentially stabilize the intermediate formed from nucleophilic attack at the iodine-bearing carbon.

Furthermore, the leaving group ability of the halogens is a key factor. Iodide is a better leaving group than bromide due to its lower bond strength with carbon and greater stability as an anion. Consequently, in SNAr reactions involving this compound, the substitution is expected to occur selectively at the 2-position (iodine) over the 4-position (bromine).

Electrophilic Aromatic Substitution Patterns and Directing Effects

The substituents on this compound exhibit competing directing effects:

Amino Group (-NH₂): This is a strongly activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance. wikipedia.org

Halogens (-Br, -I): Halogens are deactivating yet ortho-, para-directing. uci.edulibretexts.org Their inductive electron-withdrawing effect deactivates the ring, but their ability to donate a lone pair through resonance directs incoming electrophiles to the ortho and para positions. uci.edu

Trifluoromethyl Group (-CF₃): This is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect. youtube.com

Versatility in Cross-Coupling Chemistries Utilizing Halogen Substituents

This compound is an ideal substrate for studying selective cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective functionalization.

Mechanistic Elucidation of Catalyzed Coupling Transformations

Palladium- and nickel-catalyzed cross-coupling reactions are fundamental in organic synthesis. The general catalytic cycle for a palladium-catalyzed reaction, such as a Suzuki or Heck coupling, typically involves three key steps: youtube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming an arylpalladium(II) halide complex. youtube.com This step is generally faster for aryl iodides than for aryl bromides.

Transmetalation (for Suzuki, Negishi, etc.) or Alkene Insertion (for Heck): In a Suzuki coupling, the arylpalladium(II) halide reacts with an organoboron compound in the presence of a base. In a Heck coupling, an alkene inserts into the arylpalladium bond.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. youtube.com

Nickel-catalyzed cross-couplings can follow a similar mechanism or proceed through radical pathways, particularly in reductive cross-coupling reactions. acs.orgorgsyn.org The choice of catalyst, ligands, and reaction conditions can be tailored to favor one pathway over another, enabling selective transformations. orgsyn.org

Optimization of Catalytic Systems for Enhanced Reactivity and Selectivity

Achieving high selectivity in the cross-coupling of dihalogenated substrates like this compound requires careful optimization of the catalytic system. Key variables include the choice of metal catalyst (palladium and nickel are common), the nature of the ligands, the base, the solvent, and the reaction temperature.

For instance, by carefully selecting ligands and controlling reaction conditions, it is possible to selectively couple at the more reactive C-I bond while leaving the C-Br bond intact for a subsequent coupling reaction. Bulky phosphine (B1218219) ligands can play a crucial role in promoting efficient reductive elimination and preventing side reactions. acs.org The development of ligand-free catalytic systems is also an area of active research, offering potential advantages in terms of cost and simplicity. rsc.org Parallel optimization studies, where multiple catalysts and ligands are screened simultaneously, can accelerate the discovery of efficient systems for specific substrates and transformations. nih.govnih.gov

Influence of the Trifluoromethyl Group on the Electronic and Steric Environment of this compound

The trifluoromethyl group exerts a profound influence on the chemical and physical properties of this compound through a combination of electronic and steric effects.

Electronic Effects: The -CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. This is due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect, pulling electron density away from the aromatic ring. This has several consequences:

Increased Acidity of the Amino Group: The electron-withdrawing nature of the -CF₃ group increases the acidity of the N-H protons of the aniline (B41778) moiety.

Deactivation of the Ring: The reduced electron density of the aromatic ring makes it less susceptible to electrophilic attack. youtube.com

Activation towards Nucleophilic Attack: Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution. libretexts.org

Steric Effects: The trifluoromethyl group is sterically demanding. nih.gov Its bulk can hinder the approach of reagents to the adjacent positions on the aromatic ring (the 2- and 6-positions). This steric hindrance can influence the regioselectivity of reactions and the conformational preferences of the molecule. nih.govrsc.org For example, in cross-coupling reactions, the steric bulk of the -CF₃ group may influence the binding of the substrate to the metal catalyst and the subsequent steps of the catalytic cycle.

Below is a table summarizing the properties of the substituents on the this compound ring:

SubstituentPositionElectronic EffectDirecting Effect (EAS)Steric Hindrance
-NH₂1Activating (Resonance)Ortho, ParaModerate
-I2Deactivating (Inductive), Donating (Resonance)Ortho, ParaHigh
-CF₃6Strongly Deactivating (Inductive)MetaHigh
-Br4Deactivating (Inductive), Donating (Resonance)Ortho, ParaModerate

Redox Chemistry and Functional Group Interconversions of the Aniline Moiety and Halogen Substituents

The reactivity of this compound is governed by the interplay of its three key functional components: the primary aromatic amine (aniline moiety), the bromo substituent, and the iodo substituent. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the aromatic ring, thereby affecting the reactivity of these functional groups. While specific mechanistic studies on this exact molecule are not extensively detailed in the public literature, its chemical behavior can be reliably inferred from well-established principles of organic synthesis and the known reactivity of similarly substituted aromatic compounds.

The functional group transformations of this compound can be broadly categorized into reactions involving the aniline moiety and those involving the halogen substituents.

Redox Chemistry and Interconversions of the Aniline Moiety

The primary amino group is a versatile functional handle that can undergo both oxidation and a variety of interconversion reactions, most notably through the formation of a diazonium salt.

Formation via Reduction of a Nitro Precursor: The synthesis of anilines is frequently achieved through the reduction of the corresponding nitroarenes. nih.govbeilstein-journals.org This transformation is a fundamental redox reaction in organic synthesis. nih.gov For the title compound, its synthesis would typically involve the reduction of 4-bromo-2-nitro-6-(trifluoromethyl)aniline (B118122). innospk.com Various reagents can be employed for this purpose, including metal-free methods using trichlorosilane (B8805176) or catalytic hydrogenation, which offer high yields and chemoselectivity. beilstein-journals.orgnih.gov The complete reduction of the nitro group is crucial to yield the desired primary amine. nih.gov

Diazotization of the Amino Group: The primary aromatic amine of this compound can be converted into a diazonium salt (Ar-N₂⁺) by treatment with a nitrous acid source, such as sodium nitrite (B80452) in the presence of a strong acid. sciencemadness.org This diazonium intermediate is highly valuable as it can be displaced by a wide array of nucleophiles, enabling extensive functional group interconversions. This process, as demonstrated with analogous trihalogenated anilines, allows for the complete removal of the amino group or its replacement with other substituents. sciencemadness.org

A summary of potential transformations via diazotization is presented below.

Starting MaterialReagentsProduct Functional GroupReaction Type
This compound1. NaNO₂, H₂SO₄2. H₃PO₂-H (Deamination)Diazotization-Reduction
This compound1. NaNO₂, H₂SO₄2. H₂O, Δ-OHDiazotization-Hydrolysis
This compound1. NaNO₂, HCl2. CuCl-ClSandmeyer Reaction
This compound1. NaNO₂, HBr2. CuBr-BrSandmeyer Reaction
This compound1. NaNO₂, H⁺2. KCN, CuCN-CNSandmeyer Reaction

Functional Group Interconversions of the Halogen Substituents

The bromo and iodo groups on the aromatic ring are excellent substrates for palladium-catalyzed cross-coupling reactions. A key aspect of the molecule's reactivity is the differential reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl. This allows for selective functionalization at the 2-position (iodo) over the 4-position (bromo) under carefully controlled reaction conditions. libretexts.org

Sonogashira Coupling: This reaction creates carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.org Due to the higher reactivity of the C-I bond, this compound can be selectively coupled with an alkyne at the 2-position. libretexts.org The reaction is typically carried out using a palladium catalyst, often with a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.orgnih.gov Achieving a second coupling at the less reactive C-Br position would require more forcing conditions.

Suzuki Coupling: The Suzuki reaction facilitates the formation of a C-C bond between an aryl halide and an organoboron compound (e.g., a boronic acid or ester). Similar to the Sonogashira coupling, selective reaction at the C-I bond is expected, enabling the introduction of a new aryl or vinyl group at the 2-position.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. preprints.org It provides a pathway to synthesize more complex diaryl or alkyl-aryl amines by selectively targeting the C-I bond first, followed by the C-Br bond.

The predicted selective reactivity in these key cross-coupling reactions is outlined in the following table.

Reaction TypeReactive SiteTypical Catalyst SystemCoupling PartnerExpected Product Type
Sonogashira Coupling wikipedia.orgC-I (preferred)Pd(PPh₃)₄ / CuITerminal Alkyne4-Bromo-2-(alkynyl)-6-(trifluoromethyl)aniline
Sonogashira Coupling wikipedia.orgC-BrPd Catalyst (harsher conditions)Terminal Alkyne4-(Alkynyl)-2-iodo-6-(trifluoromethyl)aniline or 2,4-Di(alkynyl) derivative
Suzuki CouplingC-I (preferred)Pd(OAc)₂, SPhosBoronic Acid/Ester4-Bromo-2-(aryl/vinyl)-6-(trifluoromethyl)aniline
Buchwald-Hartwig Amination preprints.orgC-I (preferred)Pd₂(dba)₃ / XantPhosPrimary/Secondary AmineN-Substituted-2-amino-5-bromo-3-(trifluoromethyl)aniline derivative

Advanced Spectroscopic Characterization and Structural Analysis of 4 Bromo 2 Iodo 6 Trifluoromethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 4-bromo-2-iodo-6-(trifluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be required for a full structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The benzene (B151609) ring has two remaining protons. Due to the asymmetrical substitution, these two protons are in different chemical environments and would therefore be expected to appear as two distinct signals. The approximate chemical shifts of these aromatic protons would be influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents and the electron-donating effect of the amino group. The amino (-NH₂) group would typically present as a broad singlet, though its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would provide more detailed information about the carbon skeleton. It is anticipated that the spectrum would show seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons would be significantly influenced by the attached substituents. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Interactive Data Table: Predicted NMR Data

While experimental data is not available, the following table outlines the expected signals in the ¹H and ¹³C NMR spectra.

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (Aromatic)6.5 - 8.0DoubletJ(H,H) ≈ 2-3
¹H (Aromatic)6.5 - 8.0DoubletJ(H,H) ≈ 2-3
¹H (NH₂)VariableBroad SingletN/A
¹³C (Aromatic)100 - 150SingletN/A
¹³C (CF₃)120 - 130QuartetJ(C,F) ≈ 270-280

Note: The predicted values are estimates based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary.

The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the -CF₃ group, as there are no adjacent fluorine or proton atoms to cause splitting. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to an aromatic ring.

Mass Spectrometry Techniques for Molecular Fingerprinting and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound with a high degree of accuracy. This allows for the unambiguous determination of its elemental composition. The calculated molecular weight of C₇H₄BrF₃IN is approximately 365.92 g/mol . cymitquimica.com HRMS would be able to confirm this with a precision of several decimal places. The presence of bromine and iodine would result in a characteristic isotopic pattern in the mass spectrum, which would further confirm the identity of the compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. This technique would be particularly useful for the analysis of this compound in complex mixtures, such as reaction monitoring or purity assessment of a synthesized batch. The LC would separate the target compound from impurities, and the MS/MS would provide confident identification and quantification.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR or Raman spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amino group (typically in the region of 3300-3500 cm⁻¹), C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹), and strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group (typically in the region of 1100-1300 cm⁻¹). The C-Br and C-I stretching vibrations would appear in the lower frequency region of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. While the experimental spectrum for this specific molecule is not widely published, a detailed analysis can be constructed by examining the spectra of closely related halogenated and trifluoromethyl-substituted anilines. researchgate.netglobalresearchonline.netnih.gov

The primary amine (N-H) stretching vibrations are anticipated in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to the asymmetric and symmetric stretching modes. The positions of these bands are sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding would likely lead to a broadening and shifting of these peaks to lower wavenumbers.

The C-N stretching vibration is expected to appear in the 1250-1350 cm⁻¹ range. materialsciencejournal.org This band is often coupled with other vibrations in the molecule. The aromatic C-H stretching vibrations are predicted to occur just above 3000 cm⁻¹, a characteristic region for aromatic compounds. core.ac.uk The C=C stretching vibrations of the benzene ring typically give rise to a set of bands between 1400 and 1600 cm⁻¹. The substitution pattern on the aromatic ring influences the exact position and intensity of these bands.

The trifluoromethyl (CF₃) group introduces strong absorption bands. The asymmetric and symmetric C-F stretching vibrations are among the most intense peaks in the spectrum and are expected in the 1100-1300 cm⁻¹ region. nih.gov The C-Br and C-I stretching vibrations are found at lower wavenumbers due to the larger mass of the halogen atoms. The C-Br stretch is typically observed in the 500-650 cm⁻¹ range, while the C-I stretch appears at even lower frequencies, generally between 480 and 600 cm⁻¹. spectroscopyonline.com

A summary of the expected IR absorption bands and their assignments is presented in the interactive table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Asymmetric Stretch~3450MediumSensitive to hydrogen bonding
N-H Symmetric Stretch~3350MediumSensitive to hydrogen bonding
Aromatic C-H Stretch>3000Medium-Weak
C=C Aromatic Ring Stretch1400-1600Medium-StrongMultiple bands expected
N-H Bending (Scissoring)1580-1650Medium
C-N Stretch1250-1350Medium-Strong
C-F Asymmetric Stretch~1170Very StrongCharacteristic of CF₃ group
C-F Symmetric Stretch~1120StrongCharacteristic of CF₃ group
C-Br Stretch500-650Strong-Medium
C-I Stretch480-600Strong-Medium

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrations that result in a change in the polarizability of the molecule. For this compound, Raman spectroscopy is particularly useful for identifying vibrations involving the carbon skeleton and the heavy halogen substituents.

The symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum, are typically strong in the Raman spectrum. The ring breathing mode, a symmetric expansion and contraction of the benzene ring, is expected to be a prominent feature. The C-CF₃ stretching vibration should also be readily observable.

A significant application of Raman spectroscopy in the study of halogenated compounds is the clear identification of the carbon-halogen stretching modes. The C-Br and C-I stretches are expected to give rise to intense peaks in the low-frequency region of the Raman spectrum. researchgate.net The exact positions of these bands can provide information about the conformation of the molecule.

The N-H stretching vibrations are also active in the Raman spectrum, though they are generally weaker than in the IR spectrum. The following table summarizes the anticipated Raman shifts for this compound based on data from analogous compounds. globalresearchonline.netnih.gov

Vibrational ModeExpected Raman Shift (cm⁻¹)IntensityNotes
N-H Asymmetric Stretch~3450Weak
N-H Symmetric Stretch~3350Weak
Aromatic C-H Stretch>3000Strong
Aromatic Ring Breathing~1000Strong
C-CF₃ Stretch700-800Medium-Strong
C-Br Stretch500-650Strong
C-I Stretch480-600Very Strong

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, the solid-state architecture and intermolecular interactions can be inferred by examining the crystal structures of highly analogous compounds, such as other halogenated and trifluoromethyl-substituted anilines. nih.gov

The molecular geometry is expected to be non-planar. The aniline (B41778) nitrogen atom typically exhibits a trigonal pyramidal geometry, though the degree of pyramidalization can be influenced by the electronic effects of the ring substituents. The bulky iodine and trifluoromethyl groups at the ortho positions relative to the amine group will likely cause steric hindrance, potentially leading to a distortion of the bond angles around the aromatic ring and influencing the orientation of the amine group.

In the solid state, intermolecular hydrogen bonding involving the amine group is expected to be a dominant feature in the crystal packing. The N-H groups can act as hydrogen bond donors, while the nitrogen lone pair and potentially the halogen atoms can act as weak hydrogen bond acceptors. These interactions would likely lead to the formation of chains or dimeric motifs.

Computational and Theoretical Investigations of 4 Bromo 2 Iodo 6 Trifluoromethyl Aniline

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

DFT methods are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. These calculations also provide valuable information about the molecule's energy and stability. For instance, in a study on 4-chloro-2-(trifluoromethyl)aniline (B1214093), a structurally similar compound, DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set were used to optimize the molecular structure. nih.gov The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

While specific data for 4-bromo-2-iodo-6-(trifluoromethyl)aniline is not available, a similar computational approach would be employed. The presence of bulky iodine and bromine atoms, along with the trifluoromethyl group, would likely lead to some distortion of the aniline (B41778) ring from perfect planarity to minimize steric hindrance. The calculated thermodynamic properties, such as the total energy and heat of formation, would provide insights into the molecule's stability.

To illustrate the type of data obtained from such calculations, the following table presents theoretical bond parameters for a related compound, 4-chloro-2-(trifluoromethyl)aniline.

ParameterBondCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-Cl1.74 Å
C-N1.39 Å
C-C (ring)1.38-1.40 Å
C-CF31.51 Å
Bond AngleC-C-N121.5°
C-C-Cl119.8°
H-N-H112.3°

This data is for 4-chloro-2-(trifluoromethyl)aniline and is presented for illustrative purposes. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For substituted anilines, the HOMO is typically localized on the benzene (B151609) ring and the amino group, reflecting the electron-donating nature of the amine. The LUMO is often distributed over the aromatic ring and the electron-withdrawing substituents. In this compound, the electron-withdrawing trifluoromethyl, bromo, and iodo groups would be expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). thaiscience.info These descriptors provide a quantitative measure of the molecule's reactivity. For example, a higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov

The following table shows representative HOMO-LUMO energies and the energy gap for a related compound, 4-chloro-2-(trifluoromethyl)aniline.

ParameterValue (eV)
E(HOMO)-6.21
E(LUMO)-1.54
Energy Gap (ΔE)4.67

This data is for 4-chloro-2-(trifluoromethyl)aniline and is presented for illustrative purposes. nih.gov A smaller energy gap indicates that charge transfer can occur within the molecule. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., GIAO-NMR Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the proposed structure. For complex molecules like this compound, with multiple substituents leading to a complex splitting pattern, theoretical predictions can be particularly helpful in assigning the observed signals.

Similarly, theoretical vibrational frequencies can be calculated using DFT methods. The computed frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated infrared (IR) and Raman spectra with experimental spectra aids in the detailed assignment of vibrational bands. nih.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular motions and conformational changes. For a molecule like this compound, MD simulations could be used to explore its conformational landscape.

Elucidation of Structure-Reactivity Relationships through Computational Modeling

Computational modeling is a powerful tool for establishing structure-reactivity relationships. By systematically modifying the structure of a molecule in silico and calculating its properties, one can understand how different functional groups influence its reactivity. For this compound, the interplay between the electron-donating amino group and the electron-withdrawing halogen and trifluoromethyl substituents governs its chemical behavior.

The positions and nature of the substituents on the aniline ring have a significant impact on the molecule's reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. mdpi.com The bromo and iodo substituents also withdraw electron density through induction but can donate electron density through resonance. Computational studies can quantify these effects by analyzing the charge distribution within the molecule, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

For instance, studies on other halogenated aromatic compounds have shown that the nature and position of the halogen can significantly affect the molecule's properties and reactivity. nih.gov By modeling related compounds, it is possible to predict how this compound might behave in various chemical reactions, guiding synthetic efforts and the design of new molecules with desired properties.

Academic Applications of 4 Bromo 2 Iodo 6 Trifluoromethyl Aniline in Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

4-Bromo-2-iodo-6-(trifluoromethyl)aniline is a strategically substituted aromatic compound that serves as a versatile building block in the field of complex organic synthesis. Its utility stems from the presence of multiple reactive sites—an aniline (B41778) amine group, a bromine atom, an iodine atom, and a trifluoromethyl group—each offering distinct opportunities for chemical transformation. The orthogonal reactivity of the bromo and iodo substituents, in particular, allows for selective and sequential functionalization, making this compound a valuable precursor for the construction of intricate molecular architectures.

Construction of Polycyclic and Heterocyclic Frameworks

The unique substitution pattern of this compound provides a powerful platform for the synthesis of various polycyclic and heterocyclic frameworks, which are core structures in many biologically active molecules and functional materials. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is central to its application in this context. Generally, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for selective reactions at the 2-position, leaving the bromine at the 4-position available for subsequent transformations.

For instance, the iodine atom can selectively participate in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netresearchgate.netnih.gov This enables the introduction of a wide array of substituents at the position ortho to the amino group. Following the initial functionalization at the iodo-position, the bromo-substituent can then be engaged in a second cross-coupling reaction, leading to the formation of complex, highly substituted aromatic rings. These rings can then be subjected to intramolecular cyclization reactions to construct fused polycyclic or heterocyclic systems. While specific examples detailing the use of this compound in the synthesis of polycyclic aromatic hydrocarbons are not prevalent in the reviewed literature, the principles of sequential cross-coupling on dihalogenated arenes are well-established for building such frameworks.

Similarly, the synthesis of heterocyclic compounds can be envisioned through strategies involving this building block. For example, a Sonogashira coupling at the iodo-position to introduce an alkyne, followed by an intramolecular reaction involving the aniline's nitrogen atom, could lead to the formation of indole (B1671886) or quinoline (B57606) derivatives. nih.gov The synthesis of quinoline derivatives has been reported using a related compound, 4-bromo-2-iodoaniline. cymitquimica.com The presence of the trifluoromethyl group can influence the electronic properties and reactivity of the aniline, potentially impacting the efficiency and outcome of such cyclization reactions. The development of novel fluorine-containing heterocycles is an active area of research in medicinal chemistry.

Divergent Synthesis of Highly Functionalized Aromatic Compounds

Divergent synthesis aims to create a library of structurally diverse compounds from a common intermediate. This compound is an ideal starting material for such strategies due to its multiple, orthogonally reactive functional groups. The sequential and selective functionalization of the iodo and bromo positions allows for the introduction of two different substituents in a controlled manner.

A typical divergent synthetic route could commence with a selective reaction at the more reactive iodo-position. For example, a Suzuki coupling could introduce an aryl or heteroaryl group. The resulting 4-bromo-2-aryl-6-(trifluoromethyl)aniline can then be subjected to a variety of reactions at the bromo-position, such as another Suzuki coupling with a different boronic acid, a Sonogashira coupling with a terminal alkyne, or a Buchwald-Hartwig amination with an amine. This approach allows for the rapid generation of a library of compounds with diverse substitution patterns around the central aniline core.

Furthermore, the aniline functional group itself can be a point of diversification. It can be acylated, alkylated, or used as a directing group for further aromatic substitutions. The combination of transformations at the halogen positions and the amino group provides a rich platform for creating a multitude of highly functionalized aromatic compounds from a single, readily available starting material. While direct literature examples for this compound are limited, the principles are demonstrated in the synthesis of various substituted anilines and their derivatives.

Contributions to Medicinal Chemistry Research and Drug Design Principles (excluding clinical trial data)

The incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl group, is a widely employed strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates. This compound, as a carrier of this important moiety, contributes significantly to medicinal chemistry research and drug design.

Strategic Bioisosteric Replacement Utilizing Fluorine and Trifluoromethyl Groups

Bioisosterism refers to the principle of replacing a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. The trifluoromethyl (-CF3) group is a well-known bioisostere for several groups, including the methyl (-CH3) and chloro (-Cl) groups.

The trifluoromethyl group is significantly more electronegative and lipophilic than a methyl group. Replacing a methyl group with a trifluoromethyl group can lead to several beneficial effects:

Enhanced Metabolic Stability: The C-F bond is much stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.

Altered Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the pKa of nearby functional groups, which can in turn affect the binding affinity of the molecule to its target protein.

In some cases, the trifluoromethyl group has also been successfully used as a bioisosteric replacement for an aliphatic nitro group, leading to compounds with improved potency and metabolic stability. researchgate.net The strategic placement of a trifluoromethyl group on an aromatic ring, as seen in this compound, provides a scaffold that can be elaborated into drug candidates with potentially improved properties.

Interactive Data Table: Comparison of Physicochemical Properties of Bioisosteric Groups

PropertyHydrogen (H)Methyl (CH₃)Chlorine (Cl)Trifluoromethyl (CF₃)
van der Waals Radius (Å)1.202.001.802.44
Electronegativity (Pauling)2.202.553.163.5 (for C in CF₃)
Hammett Parameter (σp)0.00-0.170.230.54
Lipophilicity (Hansch π)0.000.560.710.88

Exploration as a Scaffold for Investigational Chemical Probes and Ligands in Biological Systems

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound serves as a valuable scaffold for the development of investigational chemical probes and ligands. google.com Chemical probes are small molecules used to study biological systems, while ligands are molecules that bind to specific biological targets, such as receptors or enzymes.

The multiple points of functionalization on the this compound scaffold allow for the systematic variation of substituents to explore the structure-activity relationship (SAR) of a series of compounds. By synthesizing a library of analogues with different groups at the iodo and bromo positions, medicinal chemists can identify the key structural features required for potent and selective binding to a biological target.

Significance in Agrochemical and Advanced Materials Science Research

The unique combination of functional groups in this compound also makes it a compound of interest in the fields of agrochemical and materials science research.

In agrochemical research, the trifluoromethyl group is a common feature in many successful herbicides, insecticides, and fungicides. google.com Its presence can enhance the biological activity and metabolic stability of the agrochemical, leading to improved efficacy and longevity in the field. Halogenated anilines are also important intermediates in the synthesis of various pesticides. Therefore, this compound represents a promising starting material for the discovery of new crop protection agents. For example, related compounds like 2,6-dibromo-4-trifluoromethoxyaniline are key intermediates in the synthesis of the fungicide thifluzamide. google.com

In the realm of advanced materials science, highly functionalized aromatic compounds are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The ability to precisely tune the electronic properties of a molecule through the introduction of different substituents is crucial for optimizing its performance in these applications. The divergent synthetic strategies enabled by this compound could be employed to create libraries of novel materials with tailored optoelectronic properties. The presence of heavy atoms like bromine and iodine can also influence properties such as intersystem crossing rates, which is relevant for applications in phosphorescent OLEDs.

Development of Precursors for Next-Generation Agrochemicals

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and bioavailability. The trifluoromethyl group can increase the binding affinity of a molecule to its biological target and improve its transport properties within a plant or pest.

This compound is a valuable intermediate in the synthesis of novel pesticides and herbicides. Its utility stems from the presence of multiple reactive sites that allow for sequential, site-selective chemical modifications. For instance, the amine group can be transformed into various functional groups, while the iodo and bromo substituents can be selectively targeted in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to build more complex molecular architectures. A closely related compound, 4-Bromo-2-nitro-6-(trifluoromethyl)aniline (B118122), is recognized as a pivotal intermediate for creating effective agrochemicals that protect crops. innospk.com The trifluoromethyl group, in particular, is noted for boosting the biological activity and stability of pesticides. innospk.com This highlights the importance of the trifluoromethylaniline scaffold in developing high-performance agricultural products.

FeatureContribution to Agrochemical Synthesis
Trifluoromethyl Group Enhances biological activity, metabolic stability, and lipophilicity.
Amine Group Serves as a synthetic handle for derivatization or linkage to other molecular fragments.
Iodo and Bromo Groups Act as versatile leaving groups for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, allowing for the introduction of diverse substituents.

Integration into the Design of Fluorinated Polymers and Specialty Chemicals

Fluorinated polymers and specialty chemicals are prized for their unique properties, including high thermal stability, chemical resistance, and low surface energy. The introduction of trifluoromethyl groups into a polymer backbone or as a pendant group can significantly modify the material's characteristics. While direct polymerization of an aniline is uncommon, this compound can be used as a precursor to synthesize functionalized monomers.

For example, the reactive halogen sites on the aniline ring can be used to attach polymerizable groups, such as vinyl or acrylic moieties, through cross-coupling reactions. Subsequent polymerization of these monomers would yield fluorinated polymers with precisely positioned trifluoromethyl groups. These materials could find applications in hydrophobic coatings, advanced membranes, or specialty dielectrics. Research into the synthesis of fluorinated polymers often involves the functionalization of existing polymer backbones with fluorine-containing compounds. researchgate.net The use of building blocks like this compound allows for the systematic introduction of fluorine, enabling the fine-tuning of material properties.

Application as a Ligand Precursor in Catalysis

The performance of metal catalysts in homogeneous catalysis is critically dependent on the nature of the ligands coordinated to the metal center. These ligands modulate the metal's electronic properties and create a specific steric environment that can control catalytic activity and selectivity. Substituted anilines are foundational precursors for a wide array of important ligand classes, including N-heterocyclic carbenes (NHCs), phosphines, and β-diketiminates. semanticscholar.org

Design of Sterically Hindered and Electronically Tunable Anilines as Supporting Ligands

This compound is an exemplary precursor for designing ligands with high steric bulk and tunable electronic properties.

Steric Hindrance: The ortho-iodo and ortho-trifluoromethyl groups create a highly crowded environment around the nitrogen atom. When this aniline is converted into a ligand, this steric bulk is transferred to the vicinity of the coordinated metal center. Such steric shielding is crucial for:

Stabilizing reactive, low-coordinate metal complexes.

Promoting challenging reactions, such as the coupling of sterically hindered substrates. nih.gov

Enhancing selectivity by physically blocking certain reaction pathways, for instance, favoring mono-arylation over di-arylation in cross-coupling reactions. nih.gov

Electronic Tuning: The substituents on the aniline ring exert a strong electronic influence. The trifluoromethyl group is a potent electron-withdrawing group, which decreases the electron-donating ability of the resulting ligand. The iodo and bromo groups also contribute to this electronic effect. The ability to precisely tune the electronic properties of a ligand is essential for optimizing different steps in a catalytic cycle, such as oxidative addition and reductive elimination. cdnsciencepub.com

SubstituentPrimary Contribution to Ligand Properties
Iodo (ortho) High steric bulk, moderate electronic effect.
Trifluoromethyl (ortho) High steric bulk, strong electron-withdrawing effect.
Bromo (para) Moderate steric bulk, moderate electronic effect.

Modulation of Catalytic Activity and Selectivity in Organometallic Transformations

Ligands derived from precursors like this compound can significantly impact the outcome of organometallic transformations. For example, in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the use of sterically demanding ligands is critical for achieving high efficiency, especially with challenging substrates like aryl chlorides. nih.govresearchgate.net

Future Research Directions and Perspectives on 4 Bromo 2 Iodo 6 Trifluoromethyl Aniline

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The current synthetic routes to halogenated anilines often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research will undoubtedly focus on the development of greener and more sustainable synthetic strategies for 4-Bromo-2-iodo-6-(trifluoromethyl)aniline.

Key areas of investigation will likely include:

Catalytic Halogenation: Exploring the use of catalytic systems for the selective introduction of bromine and iodine atoms onto the 2-amino-3-(trifluoromethyl)aniline precursor. This could involve the use of novel catalysts that can operate under milder conditions and with higher atom economy. nih.govresearchgate.net The reactivity of the catalyst can often be fine-tuned by altering the electronic properties of the arene moiety. nih.govresearchgate.net

Flow Chemistry: The adoption of continuous-flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. atomfair.com Future work could focus on developing a continuous-flow process for the synthesis of this compound, which would be particularly beneficial for industrial-scale production.

Green Solvents: The replacement of conventional volatile organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or deep eutectic solvents, is a crucial aspect of green chemistry. Research into the synthesis of this compound in such green solvents could significantly reduce the environmental footprint of its production. Microwave-assisted green synthesis of anilines without transition metals, ligands, or organic solvents has shown promise for related compounds. tandfonline.com

C-H Functionalization: Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized starting materials. rsc.org Investigating the direct C-H halogenation of a suitable trifluoromethylaniline precursor could provide a more efficient route to this compound.

Sustainable Synthesis Approach Potential Advantages Key Research Focus
Catalytic Halogenation Higher atom economy, milder reaction conditions, reduced waste.Development of selective and recyclable catalysts.
Flow Chemistry Enhanced safety, precise process control, improved scalability.Optimization of reaction parameters in a continuous-flow setup.
Green Solvents Reduced environmental impact, potential for easier product separation.Screening of alternative solvent systems and their effect on reaction efficiency.
C-H Functionalization Increased atom economy, shorter synthetic routes.Discovery of regioselective C-H halogenation methods.

Advancements in Asymmetric Synthesis and Chiral Derivatization of this compound

The introduction of chirality into molecules is of paramount importance in medicinal chemistry and materials science. Future research on this compound will likely explore the development of asymmetric synthetic methods to produce chiral derivatives.

Potential research avenues include:

Catalytic Enantioselective Reactions: The development of catalytic enantioselective methods for the derivatization of the amino group or for reactions at the aromatic ring would be a significant advancement. This could involve the use of chiral catalysts to control the stereochemistry of the products. A promising strategy is the catalytic enantioselective isomerization of imines derived from trifluoromethylated anilines. brandeis.edunih.gov

Chiral Auxiliaries: The use of chiral auxiliaries attached to the aniline (B41778) nitrogen could be employed to direct the stereoselective functionalization of the molecule. Subsequent removal of the auxiliary would provide access to enantiomerically enriched products.

Kinetic Resolution: The kinetic resolution of racemic derivatives of this compound using chiral catalysts or enzymes could be another viable approach to obtain enantiopure compounds.

Asymmetric Synthesis Strategy Description Potential Outcome
Catalytic Enantioselective Reactions Use of chiral catalysts to favor the formation of one enantiomer over the other in a chemical transformation.Direct access to enantiomerically enriched derivatives of this compound.
Chiral Auxiliaries A chiral moiety is temporarily incorporated into the molecule to guide a subsequent stereoselective reaction.Stepwise synthesis of chiral derivatives with high stereocontrol.
Kinetic Resolution A chiral reagent or catalyst selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.Separation of racemic mixtures to obtain enantiopure compounds.

Integration of High-Throughput Experimentation and Automated Synthesis for Derivatives

To accelerate the discovery of new derivatives of this compound with desired properties, the integration of high-throughput experimentation (HTE) and automated synthesis will be crucial. atomfair.comnih.gov

Future research in this area will likely involve:

Robotic Synthesis Platforms: The use of robotic platforms can automate the synthesis of a large number of derivatives in parallel, significantly increasing the efficiency of the drug discovery and materials development process. atomfair.comnih.gov These systems can handle repetitive tasks with high precision and operate continuously. atomfair.com

Miniaturization and Microfluidics: Miniaturized reaction formats, such as those offered by microfluidic devices, can reduce the consumption of reagents and solvents, leading to cost savings and a lower environmental impact. atomfair.com

Automated Purification and Analysis: The integration of automated purification and analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for the rapid characterization of the synthesized derivatives. atomfair.com

Automated Technology Application in Derivative Synthesis Key Benefit
Robotic Synthesis Platforms Parallel synthesis of a library of derivatives with varying substituents.Significant increase in the number of compounds synthesized in a given time.
Miniaturization and Microfluidics Performing reactions on a microscale to reduce waste and reagent consumption.Cost savings and reduced environmental footprint.
Automated Purification and Analysis High-throughput purification and characterization of the synthesized compounds.Faster identification of promising lead compounds.

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing existing methods and developing new ones.

Future research will likely employ a combination of advanced spectroscopic and computational techniques:

In-situ Spectroscopy: Techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the species present in a reaction mixture, offering valuable insights into reaction pathways.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and rationalize experimental observations. researchgate.netmdpi.com Such studies can also elucidate the electronic properties of the molecule. nih.govchemrxiv.org

Spectroscopic Characterization: A comprehensive spectroscopic characterization of this compound and its derivatives using techniques like X-ray crystallography, and advanced NMR techniques will be crucial for understanding their three-dimensional structure and electronic properties.

Technique Application Expected Insights
In-situ Spectroscopy Real-time monitoring of chemical reactions involving this compound.Identification of reaction intermediates and elucidation of reaction kinetics.
Computational Modeling Theoretical investigation of reaction pathways and electronic structure.Prediction of reactivity, selectivity, and spectroscopic properties.
Advanced Spectroscopic Characterization Detailed structural and electronic analysis of the molecule and its derivatives.Precise determination of molecular geometry and understanding of substituent effects.

Expanding the Scope of Applications in Emerging Fields of Chemical Research and Nanotechnology

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel molecules with applications in various fields.

Future research could explore its potential in:

Medicinal Chemistry: The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. mdpi.com Derivatives of this compound could be investigated as potential drug candidates for various diseases.

Agrochemicals: Halogenated and trifluoromethyl-containing compounds are also prevalent in agrochemicals. rsc.org New derivatives could be synthesized and screened for their herbicidal, insecticidal, or fungicidal activity.

Materials Science: The presence of bromine and iodine atoms allows for further functionalization through cross-coupling reactions, making this compound a versatile precursor for the synthesis of organic electronic materials, polymers, and functional dyes.

Nanotechnology: Trifluoromethyl-functionalized molecules have been used to modify the surface of nanomaterials to tune their properties. acs.org this compound could be used to create novel functionalized nanoparticles with potential applications in catalysis, sensing, and drug delivery.

Field of Application Potential Role of this compound Derivatives Rationale
Medicinal Chemistry Scaffolds for the development of new therapeutic agents.The trifluoromethyl group can improve pharmacokinetic properties. mdpi.com
Agrochemicals Building blocks for novel pesticides and herbicides.Halogen and trifluoromethyl groups are known to enhance biological activity. rsc.org
Materials Science Precursors for organic electronic materials and polymers.The bromo and iodo groups are suitable for cross-coupling reactions.
Nanotechnology Surface modification of nanoparticles.The trifluoromethyl group can impart unique surface properties. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-iodo-6-(trifluoromethyl)aniline with high purity?

  • Methodology :

  • Stepwise halogenation : Start with 6-(trifluoromethyl)aniline. Introduce bromine at the para position via electrophilic substitution using Br₂ in a polar solvent (e.g., DCM) at 0–5°C to minimize di-substitution . Subsequent iodination at the ortho position requires directed metalation (e.g., LDA) followed by reaction with iodine .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates. Final purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Key Challenges : Competing halogenation at alternative positions requires precise temperature and stoichiometric control.

Q. How can spectroscopic techniques (NMR, FTIR) validate the structure of this compound?

  • ¹H/¹³C NMR : The amino group (-NH₂) shows a broad singlet at δ 5.2–5.5 ppm. Aromatic protons exhibit splitting patterns consistent with substituent positions (e.g., deshielding by trifluoromethyl at δ 7.4–7.6 ppm) .
  • FTIR : Stretching vibrations for -NH₂ (3350–3450 cm⁻¹), C-I (500–600 cm⁻¹), and C-Br (550–650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) shows a molecular ion peak at m/z 376.97, with isotopic patterns for Br and I .

Advanced Research Questions

Q. What reaction mechanisms dominate in cross-coupling reactions involving this compound?

  • Methodology :

  • Buchwald-Hartwig Amination : The iodo substituent undergoes Pd-catalyzed coupling with amines (e.g., Pd(OAc)₂, Xantphos ligand) due to higher reactivity vs. bromine. Reaction conditions (80°C, toluene) minimize dehalogenation .
  • Suzuki-Miyaura Coupling : Bromine participates selectively in Pd-mediated cross-couplings with arylboronic acids (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O) .
    • Data Contradictions : Competing C-I vs. C-Br reactivity depends on steric hindrance from the trifluoromethyl group. Kinetic studies (GC-MS monitoring) resolve pathway ambiguities .

Q. How can X-ray crystallography resolve molecular packing and halogen-bonding interactions in this compound?

  • SHELX Workflow :

  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduces errors from heavy atoms (Br, I).
  • Refinement (SHELXL) : Anisotropic displacement parameters for halogens improve accuracy. Hydrogen bonding (N-H⋯F) and halogen interactions (I⋯π) are modeled using restraints .
    • Validation : R-factor (<5%) and residual density maps (<0.3 eÅ⁻³) confirm structural integrity .

Q. What computational methods predict the pharmacokinetic properties of derivatives of this compound?

  • ADMET Prediction :

  • Lipophilicity (LogP) : ~3.5 (trifluoromethyl enhances membrane permeability).
  • Metabolic Stability : CYP450 interactions modeled via docking (AutoDock Vina) show potential oxidation at the aniline group .
    • Challenges : Limited experimental data on in vivo metabolism necessitates in silico extrapolation from analogs (e.g., 2-Bromo-4-nitro-6-(trifluoromethyl)aniline) .

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